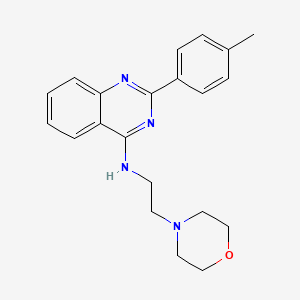
MFCD02958888
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02958888 is a chemical compound with unique properties and applications in various scientific fields. This compound has garnered attention due to its potential uses in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its role in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02958888 involves specific reaction conditions and reagents. The compound can be prepared through various synthetic routes, including organic synthesis techniques that involve the use of catalysts and specific reaction environments. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and research articles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors, batch reactors, and other industrial-scale equipment designed to optimize the production process. The choice of production method depends on factors such as cost, efficiency, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: MFCD02958888 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. Detailed information on the specific reagents and conditions can be found in chemical reaction databases and research publications .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds with different functional groups .
Scientific Research Applications
MFCD02958888 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in studies involving cellular processes and molecular interactionsIn industry, it is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD02958888 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: MFCD02958888 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. Examples of similar compounds can be found in chemical databases and research articles .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other compounds. These unique features make it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-6-8-17(9-7-16)20-23-19-5-3-2-4-18(19)21(24-20)22-10-11-25-12-14-26-15-13-25/h2-9H,10-15H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFQUIDVSVUBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














